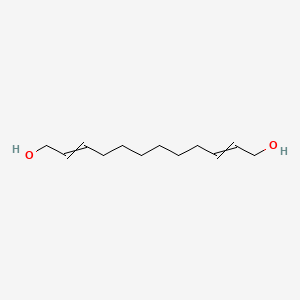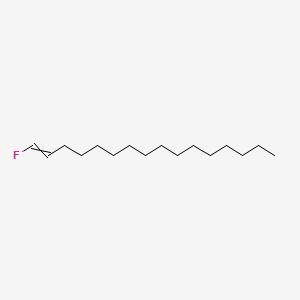
acetic acid;(10S)-10-methyldodecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(10S)-10-methyldodecan-1-ol is a compound that combines the properties of acetic acid and a specific alcohol, (10S)-10-methyldodecan-1-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent odor and is widely used in various industries. (10S)-10-methyldodecan-1-ol is a chiral alcohol with a specific stereochemistry, making it unique in its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Acetic acid can be synthesized through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst such as rhodium.
Fermentation: Acetic acid can also be produced through the fermentation of ethanol by acetic acid bacteria.
(10S)-10-methyldodecan-1-ol can be synthesized through the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: (10S)-10-methyldodecan-1-ol can be reduced to its corresponding alkane using strong reducing agents.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Alkanes.
Esterification: Esters.
Scientific Research Applications
Acetic acid;(10S)-10-methyldodecan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Acetic acid is used in the preparation of biological samples and as a preservative.
Medicine: Acetic acid is used as an antiseptic and in the treatment of infections.
Industry: Used in the production of polymers, textiles, and food additives.
Mechanism of Action
Acetic acid exerts its effects by dissociating into acetate and hydrogen ions, which can interact with various biological molecules. It acts as an antimicrobial agent by disrupting the cell membranes of bacteria . (10S)-10-methyldodecan-1-ol can interact with enzymes and proteins due to its specific stereochemistry, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanol: Similar to acetic acid in its fermentation process.
Methanol: Used in the carbonylation process to produce acetic acid.
Butanol: Another alcohol with similar properties to (10S)-10-methyldodecan-1-ol.
Uniqueness
Acetic acid;(10S)-10-methyldodecan-1-ol is unique due to the combination of acetic acid’s acidic properties and the specific stereochemistry of (10S)-10-methyldodecan-1-ol, making it valuable in specialized applications .
Properties
CAS No. |
71777-35-0 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;(10S)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)/t13-;/m0./s1 |
InChI Key |
LRYHQMDCEIJFJX-ZOWNYOTGSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCO.CC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
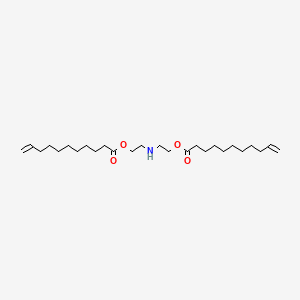
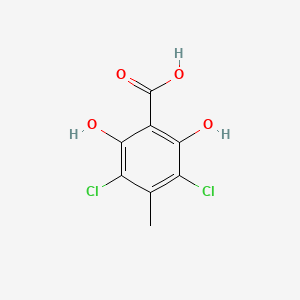
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
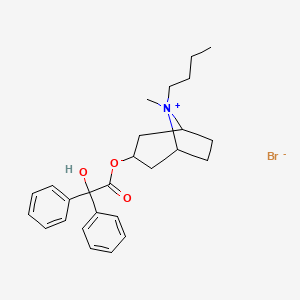

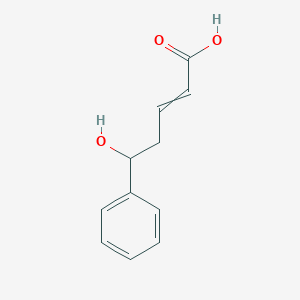

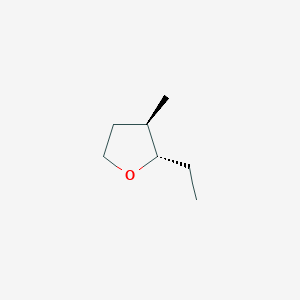
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

